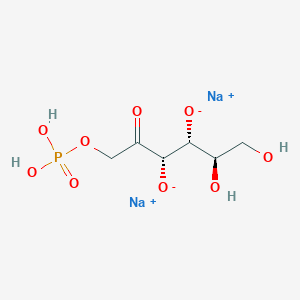

d-Fructose, 1-(dihydrogen phosphate), disodium salt

Description

Biochemical Significance of Phosphorylated Fructose Derivatives

Phosphorylated fructose derivatives serve as central intermediates in glycolysis, gluconeogenesis, and the pentose phosphate pathway. d-Fructose-1-phosphate disodium salt specifically acts as a substrate for aldolase B in hepatic fructose metabolism, where its cleavage produces glyceraldehyde and dihydroxyacetone phosphate (DHAP). Unlike fructose-6-phosphate or fructose-1,6-bisphosphate, this monophosphate ester plays a specialized role in bacterial metabolic regulation. In Pseudomonas putida, it modulates the Cra (catabolite repression activator) protein, a global regulator of carbon flux balance. The disodium salt formulation enhances solubility for in vitro assays, enabling precise studies of allosteric enzyme regulation and substrate specificity.

Historical Evolution of Research on Fructose Phosphate Esters

The discovery of fructose phosphates dates to Carl Neuberg’s identification of fructose-6-phosphate in 1918, termed the "Neuberg ester". Subsequent work in the 1950s revealed fructose-1-phosphate’s role in hereditary fructose intolerance, linking its accumulation to aldolase B deficiency. The disodium salt gained prominence in late 20th-century microbial studies, particularly in Corynebacterium glutamicum, where it inhibits the pleiotropic transcriptional repressor SugR. Modern applications leverage its stability for high-throughput metabolic engineering and enzymology screens.

Properties

IUPAC Name |

disodium;(2R,3S,4S)-1,2-dihydroxy-5-oxo-6-phosphonooxyhexane-3,4-diolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8H,1-2H2,(H2,12,13,14);;/q-2;2*+1/t3-,5-,6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSSXCYTFUGJNK-ABICQQBESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)O)[O-])[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)[O-])[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Na2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221897 | |

| Record name | d-Fructose, 1-(dihydrogen phosphate), disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71662-09-4 | |

| Record name | d-Fructose, 1-(dihydrogen phosphate), disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071662094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Fructose, 1-(dihydrogen phosphate), disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Fructose, 1-(dihydrogen phosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phosphoric Acid-Mediated Phosphorylation

The most straightforward method involves reacting D-fructose with phosphoric acid (H₃PO₄) under controlled conditions. This acid-catalyzed reaction proceeds via nucleophilic attack of the hydroxyl group at the C1 position of fructose on the electrophilic phosphorus atom. The crude product is subsequently neutralized with sodium hydroxide to form the disodium salt.

Key Parameters:

| Parameter | Value/Range |

|---|---|

| Molar Ratio (Fructose:H₃PO₄) | 1:1.2–1.5 |

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

| Neutralization Agent | 2M NaOH (pH 7.0–7.5) |

| Yield | 65–75% |

Post-reaction purification typically employs ion-exchange chromatography using Dowex resin (borate form) to separate unreacted fructose and inorganic phosphates. The disodium salt is eluted with a gradient of ammonium borate (0–0.3M), followed by lyophilization to remove volatile solvents.

Phosphorus Oxychloride (POCl₃) Method

For higher regioselectivity, phosphorus oxychloride (POCl₃) serves as a phosphorylating agent in alkaline aqueous solutions. The reaction mechanism involves the formation of a reactive metaphosphate intermediate, which selectively targets the primary hydroxyl group of fructose.

Reaction Scheme:

Optimized Conditions:

| Parameter | Value/Range |

|---|---|

| POCl₃ Concentration | 1.5 equivalents |

| pH | 10.0–12.0 |

| Temperature | 0–4°C (to minimize side reactions) |

| Yield | 70–80% |

The product is precipitated using cold ethanol (4:1 v/v ethanol:reaction mixture) and recrystallized from methanol-water (1:1). This method minimizes the formation of 6-phosphate isomers, a common byproduct in less controlled phosphorylations.

Enzymatic Synthesis Using Hexokinase

ATP-Dependent Phosphorylation

Enzymatic methods leverage hexokinase to transfer a phosphate group from adenosine triphosphate (ATP) to the C1 position of fructose. This approach offers superior regioselectivity (>95%) and is ideal for producing isotopically labeled variants (e.g., ¹³C₆-fructose 1-phosphate).

Procedure Overview:

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.8)

-

10 mM MgCl₂ (cofactor)

-

5 mM ATP

-

20 mM D-fructose

-

10 U/mL hexokinase

-

-

Incubation: 37°C for 2–4 hours.

-

Termination: Heat inactivation at 80°C for 10 minutes.

-

Neutralization: Adjust to pH 7.0 with 2M NaOH, followed by desalting via gel filtration (Sephadex G-25).

Yield: 85–90% with ≥95% purity.

Large-Scale Fermentation Systems

Recent advances utilize recombinant Escherichia coli expressing hexokinase for cost-effective production. Fed-batch fermentations achieve titers of 15–20 g/L of fructose 1-phosphate, with downstream processing involving ultrafiltration and anion-exchange chromatography.

Comparative Analysis of Methods

| Method | Selectivity | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|---|

| H₃PO₄ Phosphorylation | Moderate | 65–75% | 90–92% | High | Low |

| POCl₃ Phosphorylation | High | 70–80% | 93–95% | Moderate | Medium |

| Enzymatic Synthesis | Very High | 85–90% | 95–98% | High | High |

Key Findings:

-

Chemical Methods: POCl₃ outperforms H₃PO₄ in selectivity but requires stringent pH and temperature control to avoid side reactions.

-

Enzymatic Methods: Despite higher costs, enzymatic synthesis is preferred for applications requiring isotopic labeling or ultra-high purity (e.g., metabolic tracer studies).

Challenges and Optimization Strategies

Byproduct Formation

In chemical routes, the primary byproduct is D-fructose 6-phosphate, arising from phosphorylation at the C6 hydroxyl. This is mitigated by:

Chemical Reactions Analysis

Types of Reactions

d-Fructose, 1-(dihydrogen phosphate), disodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form d-fructose-1,6-bisphosphate.

Reduction: It can be reduced to form d-fructose.

Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used to replace the phosphate group under acidic or basic conditions.

Major Products

Oxidation: d-Fructose-1,6-bisphosphate.

Reduction: d-Fructose.

Substitution: Various substituted fructose derivatives depending on the nucleophile used.

Scientific Research Applications

Enzymatic Studies

D-Fructose-6-phosphate disodium salt serves as a crucial substrate in the study of various enzymes involved in carbohydrate metabolism. It is particularly important for:

- Characterization of Enzymes : This compound is utilized to identify and differentiate enzymes such as phosphofructokinase (PFK), which plays a pivotal role in glycolysis. PFK catalyzes the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a key regulatory step in the glycolytic pathway .

- Enzyme Kinetics : Researchers use D-Fructose-6-phosphate to investigate the kinetics of enzymes like pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase and glucosamine-6-phosphate synthase. These studies help elucidate the mechanisms of enzyme action and regulation under different physiological conditions .

Metabolic Research

In metabolic studies, D-Fructose-6-phosphate disodium salt is vital for understanding cellular metabolism:

- Glycolytic Pathway : As an intermediate in glycolysis, this compound is essential for studying energy production and carbohydrate metabolism in various organisms. It helps researchers understand how cells convert glucose into energy, which is fundamental for both basic research and clinical applications .

- Metabolic Disorders : The compound is also utilized in research focusing on metabolic disorders such as diabetes and obesity. By examining how D-Fructose-6-phosphate interacts with metabolic pathways, scientists can identify potential therapeutic targets for these conditions.

Agricultural Applications

D-Fructose-6-phosphate disodium salt has implications in agricultural science:

- Soil Fertility Studies : Research indicates that this compound can influence microbial activity in soil, particularly regarding phosphorus mobilization. It plays a role in enhancing the availability of phosphorus to plants by stimulating microbial biomass that immobilizes organic phosphorus .

- Plant Nutrition : The application of D-Fructose-6-phosphate in fertilizers may improve nutrient uptake efficiency in crops. Studies have shown that it can enhance root development and overall plant growth by facilitating better phosphorus utilization .

Biochemical Synthesis

This compound is also involved in various biochemical synthesis processes:

- Synthesis of Other Compounds : D-Fructose-6-phosphate serves as a precursor for synthesizing other important biomolecules, including amino sugars and nucleotide sugars, which are critical for cell wall biosynthesis and other cellular functions .

Case Study 1: Enzyme Characterization

A study investigated the kinetic properties of phosphofructokinase using D-Fructose-6-phosphate as a substrate. The results indicated that variations in substrate concentration significantly affected enzyme activity, providing insights into regulatory mechanisms within glycolysis.

Case Study 2: Soil Microbial Activity

Research conducted on Eucalyptus plantations demonstrated that the application of D-Fructose-6-phosphate improved microbial biomass responsible for phosphorus mobilization. This led to enhanced soil fertility and increased tree growth rates, highlighting its potential use in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of d-Fructose, 1-(dihydrogen phosphate), disodium salt involves its role as an intermediate in the glycolytic pathway. It is phosphorylated to form d-fructose-1,6-bisphosphate, which is then further metabolized to produce energy in the form of ATP. The compound interacts with various enzymes, including fructokinase and aldolase, to facilitate these metabolic processes.

Comparison with Similar Compounds

Research Findings and Case Studies

- Metabolic Disorders : Fructose 1-phosphate accumulation is linked to fructose-induced ATP depletion and liver toxicity, making it a biomarker for fructose intolerance .

- Enzyme Kinetics : Fructose 1-phosphate shows lower affinity for aldolase B compared to fructose 1,6-bisphosphate, explaining metabolic bottlenecks in enzyme-deficient models .

- Material Science: Fructose 1,6-bisphosphate trisodium salt produces nano-spherical hydroxyapatite morphologies in cellulose composites, unlike the rod-like structures from inorganic phosphates .

Biological Activity

D-Fructose, 1-(dihydrogen phosphate), disodium salt, also known as fructose 6-phosphate disodium salt, is a phosphorylated form of fructose that plays a significant role in various metabolic pathways. It is involved in glycolysis and gluconeogenesis and serves as a substrate for several key enzymes. This article explores the biological activity of this compound, including its enzymatic interactions, physiological effects, and potential therapeutic applications.

- Chemical Formula : C6H11Na2O9P

- Molecular Weight : 284.11 g/mol

- CAS Number : 38099-82-0

- Structure : The structure comprises a fructose molecule with a phosphate group attached, which is critical for its biological function.

Enzymatic Interactions

This compound participates in several enzymatic reactions:

| Enzyme | Reaction | Gene Name | Uniprot ID |

|---|---|---|---|

| 6-Phosphofructokinase | ATP + D-fructose 6-phosphate → ADP + D-fructose 1,6-bisphosphate | PFK1 | P16861 |

| Fructose-1,6-bisphosphatase | D-fructose 1,6-bisphosphate + H2O → D-fructose 6-phosphate + phosphate | FBP1 | P09201 |

| Fructose-bisphosphate aldolase | D-fructose 1,6-bisphosphate → glycerone phosphate + D-glyceraldehyde 3-phosphate | FBA1 | P14540 |

These enzymes are crucial in regulating glycolysis and gluconeogenesis, influencing energy metabolism within cells.

Physiological Effects

This compound has several physiological effects:

- Allosteric Regulation : It acts as an allosteric activator for enzymes such as pyruvate kinase and lactate dehydrogenase, enhancing their activity under specific metabolic conditions .

- Energy Production : The compound plays a vital role in anaerobic glycolysis, particularly under ischemic conditions. It facilitates the production of adenosine triphosphate (ATP), which is essential for cellular energy metabolism .

- Cytoprotection : Research indicates that it may have cytoprotective effects by improving energy metabolism in ischemic tissues .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Ischemic Tissue Recovery : A study demonstrated that administering d-Fructose, 1-(dihydrogen phosphate) can enhance ATP production in ischemic tissues by stimulating anaerobic glycolysis. This effect is particularly beneficial in conditions like cardiovascular ischemia and sickle cell anemia .

- Metabolic Pathway Analysis : In vitro experiments showed that this compound serves as a substrate for fructose bisphosphate aldolase and fructose bisphosphatase, highlighting its role in both glycolytic and gluconeogenic pathways .

- Impact on Cellular Metabolism : Another investigation revealed that the presence of d-Fructose, 1-(dihydrogen phosphate) influences sugar consumption kinetics in suspension cells, suggesting its potential application in food science and preservation .

Q & A

Q. What are the standard synthesis protocols for d-fructose-1-phosphate disodium salt, and how can purity be validated?

The compound is synthesized by reacting D-fructose with phosphoric acid in aqueous solution, followed by crystallization or precipitation . To validate purity, researchers should employ high-performance liquid chromatography (HPLC) with refractive index detection or ion-exchange chromatography. NMR spectroscopy (e.g., P and C) is critical for confirming the phosphate group's position and sugar stereochemistry .

Q. Which spectroscopic or chromatographic techniques are recommended for characterizing d-fructose-1-phosphate disodium salt?

Use H NMR to confirm the anomeric configuration of fructose and P NMR to verify phosphate esterification at the C1 position. Mass spectrometry (ESI-MS) can confirm molecular weight (CHNaOP, MW 304.1) . For chromatographic separation, anion-exchange chromatography with conductivity detection is effective due to the compound’s ionic nature .

Q. What are the common analytical methods for quantifying d-fructose-1-phosphate disodium salt in enzymatic assays?

Enzymatic coupling assays using hexokinase (HK), phosphoglucose isomerase (PGI), and glucose-6-phosphate dehydrogenase (G6P-DH) enable quantification via NADH production, measured spectrophotometrically at 340 nm . Alternatively, ion-pair reverse-phase HPLC with UV detection at 210 nm can resolve phosphorylated sugars .

Advanced Research Questions

Q. How can researchers distinguish between d-fructose-1-phosphate and d-fructose-6-phosphate disodium salts in metabolic studies?

Enzymatic specificity is key: fructose-1-phosphate is a substrate for ketohexokinase, while fructose-6-phosphate is isomerized by phosphoglucose isomerase (PGI) . Structural differentiation can be achieved via C NMR, as C1 phosphorylation shifts the anomeric carbon signal compared to C6 phosphorylation .

Q. What experimental conditions affect the stability of d-fructose-1-phosphate disodium salt in buffer systems?

The compound is hygroscopic and degrades in high humidity. Use anhydrous phosphate buffers (pH 6.8–7.4) prepared with sodium dihydrogen phosphate and disodium hydrogen phosphate . Avoid freeze-thaw cycles; store lyophilized aliquots at -20°C under nitrogen to prevent oxidation .

Q. How can enzyme kinetic parameters (e.g., KmK_mKm, VmaxV_{max}Vmax) be determined for d-fructose-1-phosphate disodium salt in glycolytic pathways?

Use coupled assays with purified enzymes (e.g., aldolase B for fructose-1-phosphate cleavage). Measure initial reaction rates under varying substrate concentrations and fit data to the Michaelis-Menten equation. Include triose phosphate isomerase and glycerophosphate dehydrogenase to link NADH production linearly to substrate consumption .

Q. How should researchers resolve contradictions in reported thermodynamic stability data for phosphorylated fructose derivatives?

Cross-validate methods: compare differential scanning calorimetry (DSC) for thermal stability with enzymatic activity assays. Contradictions may arise from buffer ionic strength or metal ion contamination (e.g., Mg), which stabilize phosphate esters . Replicate studies under controlled conditions (e.g., Chelex-treated buffers) .

Q. What strategies are used to study the role of d-fructose-1-phosphate disodium salt in metabolic flux analysis (MFA)?

Isotopic labeling (e.g., C-fructose) with LC-MS/MS tracking enables quantification of metabolic intermediates. Combine with genetic knockout models (e.g., ketohexokinase-deficient cells) to isolate fructose-1-phosphate-specific pathways .

Q. What are the best practices for long-term storage of d-fructose-1-phosphate disodium salt to prevent hydrolysis?

Lyophilize the compound and store in sealed vials with desiccants (e.g., silica gel) at -20°C. For solutions, use 50 mM phosphate buffer (pH 7.0) and avoid prolonged exposure to temperatures >4°C .

Q. How can NMR spectroscopy differentiate α- and β-anomers of phosphorylated fructose derivatives?

H NMR chemical shifts for anomeric protons (δ 5.2–5.5 ppm for α-anomers; δ 4.1–4.3 ppm for β-anomers) and C NMR anomeric carbon signals (δ 95–100 ppm for α; δ 80–85 ppm for β) provide distinct signatures. Use 2D COSY or HSQC to confirm connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.